
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Overview
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which are recognized for their broad range of biological activities. The compound's structure includes a chromene core, which is known for its pharmacological potential.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Biology
The compound is extensively studied for its biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Demonstrated potential in inhibiting tumor growth in vitro and in vivo models.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and inflammatory disorders. Its ability to modulate gene expression and enzyme activity makes it a candidate for drug development.
Case Studies
- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through HDAC inhibition.
- Anti-inflammatory Studies : In vitro experiments demonstrated that the compound could effectively reduce the production of inflammatory mediators in macrophage cultures, suggesting its potential use in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives such as coumarins and flavonoids.
Coumarins: Known for their anticoagulant properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N-(2,3-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2,3-dimethylphenyl amine. The resultant compound features a chromene core substituted with a dimethylphenyl group at the amide position, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of chromene derivatives. For instance, compounds similar to this compound have shown selective inhibition against tumor-associated carbonic anhydrase isoforms (CA IX and CA XII), which are implicated in tumor progression and metastasis. The inhibitory constants (Ki) for these isoforms can be as low as 0.2 µM, indicating potent activity against cancer cells while sparing normal cells .
Table 1: Inhibition Constants for Carbonic Anhydrase Isoforms
Compound | CA I (µM) | CA II (µM) | CA IX (µM) | CA XII (µM) |
---|---|---|---|---|
N-(2,3-Dimethylphenyl)-... | >10 | >10 | 0.5 | 0.6 |
Other Coumarin Derivatives | 9.2 | 9.7 | 0.2 | 0.25 |
This selectivity for tumor-associated isoforms suggests that this compound could be developed into a therapeutic agent targeting hypoxic tumors .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of carbonic anhydrases that contribute to pH regulation in tumor microenvironments. By disrupting this balance, the compound may hinder tumor growth and promote apoptosis in cancer cells .
Neuroprotective Effects
Compounds derived from the coumarin structure have been studied for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Some derivatives exhibit significant acetylcholinesterase inhibitory activity, which is beneficial in enhancing cognitive function by increasing acetylcholine levels in the brain .
Table 2: Acetylcholinesterase Inhibition Potency
Compound | IC50 (µM) |
---|---|
N-(2,3-Dimethylphenyl)-... | 5.5 |
Standard Inhibitor (Donepezil) | 0.1 |
Case Studies
Several case studies have documented the efficacy of chromene derivatives in preclinical models:
- Breast Cancer Model : A study demonstrated that a related compound significantly inhibited MCF-7 breast cancer cell proliferation with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that these compounds induced apoptosis through caspase activation pathways .
- Neurodegenerative Models : In models simulating Alzheimer’s disease, derivatives showed improved cognitive performance metrics when compared to control groups treated with standard medications .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-oxochromene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-5-8-15(12(11)2)19-17(20)14-10-13-7-3-4-9-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCLPGRVWVWXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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